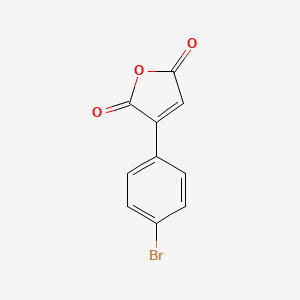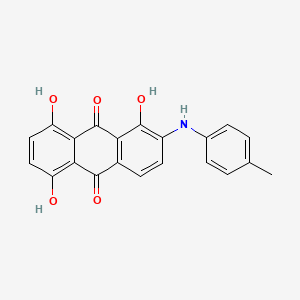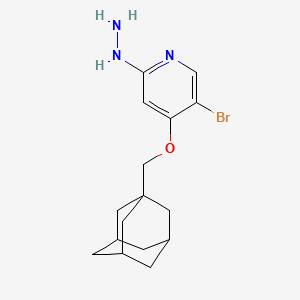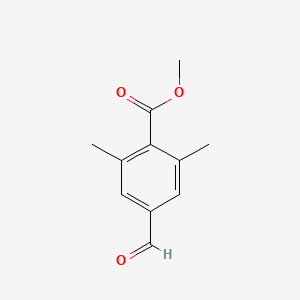
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes methoxy and methyl groups attached to an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracenes, which have applications in dye synthesis and organic electronics .
Scientific Research Applications
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthraquinone core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, it can generate reactive oxygen species (ROS) that induce apoptosis in targeted cells .
Comparison with Similar Compounds
Similar Compounds
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue with improved systemic exposure.
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: A related compound with similar structural features.
4,4′,5,5′-Tetrahydroxy-2′-methoxy-7′-methyl-10,10′-dioxo-9,9′,10,10′-tetrahydro-9,9′-bianthracene-2-carboxylic acid: Another structurally related compound.
Uniqueness
2-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
142348-01-4 |
|---|---|
Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(5-acetyloxy-6-methoxy-2-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9-5-6-12-15(19(9)26-10(2)21)17(23)13-7-8-14(25-4)20(27-11(3)22)16(13)18(12)24/h5-8H,1-4H3 |
InChI Key |
YNSRQMZTFCDEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)



![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)

![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)


![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
